2-Cyclohex-2-enyl-1-methyl-1H-indole chemical structure and properties
This technical guide provides an in-depth analysis of 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole , a functionalized indole scaffold significant in medicinal chemistry for its utility in structure-activity relationship (SA...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole , a functionalized indole scaffold significant in medicinal chemistry for its utility in structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and enzyme inhibition.[1]
[1]
Executive Summary
The molecule 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole represents a strategic fusion of the privileged indole heterocycle with a lipophilic, conformationally semi-rigid cyclohexenyl moiety at the C2 position.[1] Unlike the more common C3-substituted indoles (tryptamine derivatives), C2-functionalized indoles are critical for modulating allosteric binding sites and improving metabolic stability by blocking the C2 oxidation potential.[1] This compound serves as a vital intermediate in the synthesis of cannabinoid mimetics, tubulin polymerization inhibitors, and anti-inflammatory agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Structural Characterization
The structure consists of an electron-rich indole core methylated at the N1 position.[1] The C2 position is substituted with a cyclohex-2-enyl ring.[1] This allylic connection permits conjugation between the indole
-system and the alkene of the cyclohexenyl ring, influencing the electronic absorption spectra (UV/Vis) and reactivity.
Property
Value / Description
IUPAC Name
1-Methyl-2-(cyclohex-2-en-1-yl)-1H-indole
Molecular Formula
CHN
Molecular Weight
211.31 g/mol
Predicted LogP
~4.6 ± 0.4 (High Lipophilicity)
H-Bond Donors
0 (N-methylated)
H-Bond Acceptors
1 (Indole Nitrogen lone pair)
Appearance
Viscous yellow oil or low-melting solid (isomer dependent)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Spectroscopic Signatures (Predicted)
H NMR (CDCl): Diagnostic singlet for N-CH (~3.7 ppm).[1] The cyclohexenyl alkene protons typically appear as multiplets between 5.7–6.0 ppm.[1] The allylic proton at the point of attachment (C1') appears upfield (~3.5–4.0 ppm) depending on conjugation.
To ensure high regioselectivity and yield, we prioritize transition-metal-catalyzed cross-coupling over classical Fischer indole synthesis, which struggles with specific C2-alkylation patterns.[1]
For labs prioritizing atom economy, a Catellani-type reaction using Norbornene (NBE) as a transient mediator allows direct alkylation of simple indole precursors.[1]
Mechanism:
The Pd(II) catalyst initiates an electrophilic palladation at the indole C3, followed by a Norbornene insertion that activates the C2 position. This allows the cyclohexenyl electrophile to couple at C2 before the Norbornene is extruded.[1]
Figure 1: Comparison of Synthetic Pathways. The Suzuki route (Blue) offers higher reliability for scale-up, while C-H Activation (Green) offers atom economy.
The 2-cyclohexenyl-1-methylindole motif is chemically distinct from the endogenous neurotransmitter serotonin (5-HT) due to the N-methylation and the bulky lipophilic C2-group.[1]
Cannabinoid Receptor Modulation (CB1/CB2)
Indoles are a primary scaffold for synthetic cannabinoids (e.g., JWH series). While most activity resides in C3-acyl indoles, substitution at C2 is critical for:
Steric Locking: The cyclohexenyl group forces the indole core into a specific conformation relative to the receptor binding pocket.
Lipophilic Interaction: The C2-alkenyl group interacts with hydrophobic residues (e.g., Phenylalanine, Tryptophan) in the transmembrane helices of GPCRs.
Tubulin Polymerization Inhibition
2-Aryl and 2-vinyl indoles are known isosteres of Combretastatin A-4, a potent tubulin inhibitor.[1] The cyclohexenyl group mimics the pharmacological space of a phenyl ring but with different solubility and metabolic clearance properties.[1]
Figure 2: Structure-Activity Relationship (SAR) breakdown of the target molecule.[1]
Handling, Stability, and Safety
Stability Profile
Oxidation Sensitivity: The cyclohexenyl double bond is susceptible to autoxidation (allylic oxidation) over prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Acid Sensitivity: Strong acids may induce isomerization of the double bond into the indole ring (conjugation extension) or polymerization.
PPE: Nitrile gloves and safety glasses are mandatory.[1]
Disposal: Dispose of as halogen-free organic waste.
References
Jiao, L., et al. (2012). "Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation." Journal of the American Chemical Society.[1]
Sigman, M. S., et al. (2019). "Enantioselective C2-Alkylation of Indoles via a Redox-Relay Heck Reaction." Journal of the American Chemical Society.[1]
Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C2-Position." Angewandte Chemie International Edition.
Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indoles." Natural Product Reports.
PubChem Compound Summary. "2-Methyl-2-cyclohexen-1-one (Precursor Data)." National Library of Medicine.[1]
Therapeutic Potential of Cyclohexenyl-Substituted Indoles
A Technical Guide for Drug Discovery & Development Executive Summary The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets w...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery & Development
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Among its derivatives, cyclohexenyl-substituted indoles represent a distinct subclass where the lipophilic, semi-rigid cyclohexenyl ring confers unique pharmacokinetic and pharmacodynamic properties. This guide analyzes the therapeutic utility of this scaffold, focusing on Cannabinoid Receptor modulation (CB1/CB2) , HCV NS5B Polymerase inhibition , and Oncology (solid tumor apoptosis) . It provides actionable synthesis protocols, validated biological assays, and mechanistic insights to support lead optimization.
Part 1: Structural Rationale & SAR
The incorporation of a cyclohexenyl group at the C3 position of the indole ring offers three critical advantages over simple alkyl or phenyl substitutions:
Conformational Restriction: Unlike flexible alkyl chains (e.g., pentyl in JWH-018), the cyclohexenyl ring restricts the rotation of the substituent, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Electronic Character: The double bond in the cyclohexenyl ring provides a site for
-interactions (e.g., with aromatic residues in the receptor pocket) distinct from fully saturated cyclohexyl rings or fully aromatic phenyl rings.
Metabolic Stability: The cyclohexenyl group is less prone to rapid oxidative metabolism compared to linear alkyl chains, though the double bond remains a site for potential functionalization or metabolic activation (e.g., epoxidation).
Part 2: Synthesis Protocols
Two primary methods are recommended for generating 3-(cyclohexen-1-yl)indoles, balancing scalability with regioselectivity.
Method A: Acid-Catalyzed Condensation (Scalable)
This method utilizes the nucleophilic character of the indole C3 position reacting with a ketone.
Reagents: Indole, Cyclohexanone, Acid Catalyst (e.g., acetic acid/phosphoric acid or Lewis acids like
).
Mechanism: Electrophilic aromatic substitution followed by dehydration.
Protocol:
Dissolve indole (1.0 equiv) and cyclohexanone (1.2 equiv) in glacial acetic acid.
Add 2M
dropwise while stirring at room temperature.
Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Critical Step: The intermediate is often the 3-(1-hydroxycyclohexyl)indole. Dehydration to the cyclohexenyl derivative is achieved by prolonged heating or addition of a stronger acid (e.g., p-TsOH) and refluxing in toluene with a Dean-Stark trap.
Combine 3-bromoindole (1.0 equiv), 1-cyclohexenylboronic acid (1.5 equiv), and
(5 mol%) in DME/2M (2:1).
Degas with argon for 15 mins.
Reflux at 90°C for 12 hours.
Purification: Silica gel chromatography.
Figure 1: Dual synthetic pathways for accessing the 3-cyclohexenylindole scaffold.
Part 3: Therapeutic Applications & Case Studies
Case Study 1: Cannabinoid Receptor Agonists (CB1/CB2)
Synthetic cannabinoids (e.g., JWH-018) often feature a 3-acyl or 3-alkyl indole core. The cyclohexenyl substitution mimics the lipophilic bulk of the naphthyl or alkyl group found in potent agonists but adds rigidity.
Mechanism: The cyclohexenyl group occupies the hydrophobic "lipophilic pocket" of the CB1 receptor (Transmembrane helices 3, 5, and 6).
Signaling: Agonism leads to
protein activation, inhibiting adenylyl cyclase and decreasing cAMP levels.
Potency Benchmark:
Reference: JWH-018 (
CB1 = 9.0 nM).
Target: 3-(Cyclohexenyl)indoles aim for low nanomolar affinity (
< 20 nM) with improved metabolic stability over pentyl chains.
Case Study 2: HCV NS5B Polymerase Inhibition
Indole derivatives bind to the allosteric "Palm I" site of the HCV NS5B RNA-dependent RNA polymerase.
Role of Cyclohexenyl: It acts as a hydrophobic anchor, locking the enzyme in an inactive conformation preventing RNA template binding.
Validation:
Assay: NS5B biochemical assay (measuring incorporation of radiolabeled UTP).
Data: Optimized indole-based allosteric inhibitors show
values in the 0.05 - 0.5 µM range.
Case Study 3: Oncology (Solid Tumors)
Compounds like 1,1,3-tri(3-indolyl)cyclohexane (a trimeric derivative) have shown potent activity against lung cancer lines (A549, H1299).
Mechanism:
Mitochondrial Disruption: Induces loss of mitochondrial membrane potential (
).
ROS Generation: Triggers rapid accumulation of Reactive Oxygen Species.
Apoptosis: Activates Caspase-3 and Caspase-9 (Intrinsic pathway).[1]
Figure 2: Proposed Mechanism of Action (MoA) for cytotoxic indole derivatives in solid tumors.
References
Huffman, J. W., et al. (1994). "Synthesis and pharmacology of a very potent cannabinoid lacking a phenolic hydroxyl with high affinity for the CB2 receptor." Journal of Medicinal Chemistry. Link (Foundational work on indole-based cannabinoids).
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link
Beaulieu, P. L., et al. (2012). "Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase." Journal of Medicinal Chemistry. Link
Weng, J. R., et al. (2008). "Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models." Cancer.[1][2][3] Link
Saá, C., et al. (2012). "Synthesis of Indoles via Palladium-Catalyzed Reactions." Synthesis. Link (Protocol basis for Method B).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Pharmacophore Modeling of 1-Methyl-2-Substituted Indoles
Content Type: Technical Guide / Whitepaper
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure."[1][2][3] However, the 1-methyl-2-substituted indole subclass represents a distinct chemical space with unique pharmacophoric properties. Unlike their N-unsubstituted counterparts (1-H indoles), these molecules lack a hydrogen bond donor at the N1 position, fundamentally altering their interaction profile with biological targets such as Tubulin (Colchicine site) and Cyclooxygenase-2 (COX-2) .
This guide provides an advanced technical framework for modeling this specific scaffold. It moves beyond generic protocols to address the steric and electronic nuances of the N-methyl group and the rotational vectors of the 2-position substituent.
The Chemical Space: Structural & Electronic Determinants
Successful modeling requires understanding the "why" behind the activity. For 1-methyl-2-substituted indoles, the bioactivity is governed by three critical structural features:
A. The N1-Methyl "Cap" (Hydrophobic Anchor)
Effect: Methylation at N1 removes the hydrogen bond donor capability of the pyrrole nitrogen.
Pharmacophoric Consequence: This forces the molecule to rely on hydrophobic interactions or cation-
interactions at this position.
Case Example: In tubulin polymerization inhibitors, N-methylation has been observed to increase potency by up to 60-fold compared to the NH analog [1].[4] This suggests the N-methyl group occupies a specific hydrophobic sub-pocket in the colchicine binding site, or it restricts the conformational flexibility of the indole core.
B. The C2-Position Vector (The Warhead)
Effect: The 2-position is the primary vector for extending the scaffold into deep binding pockets.
Conformational Challenge: The bond between C2 and the substituent (often an aryl or carbonyl group) is rotatable. A rigid pharmacophore model will fail if it does not account for the energy barrier of this rotation.
Electronic Influence: Substituents at C2 conjugate with the indole
-system, altering the electron density at C3 (the nucleophilic center).
C. The Indole Core (
-Stacking Platform)
Effect: The planar bicyclic system serves as a scaffold for
- T-shaped or parallel stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the target protein).
Computational Workflow: From Curation to Validation
The following workflow is optimized for rigid scaffolds with rotatable side chains (like indoles).
Diagram 1: The Optimized Modeling Workflow
(Graphviz DOT code below. Copy/paste into a DOT viewer).
Caption: Optimized workflow emphasizing conformational analysis of the C2-substituent bond.
Step-by-Step Protocol
Phase 1: Dataset Curation & Preparation
Selection: Curate a dataset of 1-methyl-2-substituted indoles with known IC
values (e.g., from Silvestri et al. for tubulin [2] or Kalgutkar et al. for COX-2 [3]).[5][6][7][8]
Activity Thresholding:
Active: IC
< 100 nM (Assign weight 1.0).
Inactive: IC
> 10 M (Use for specificity checks).
3D Generation: Generate 3D coordinates. Crucial: Ensure the N-methyl group is explicitly modeled as a steric volume, not just a point charge.
Phase 2: Conformational Analysis (The "C2-Twist")
The rotation of the substituent at position 2 is the largest source of error.
Perform a Systematic Conformational Search specifically on the C2-Substituent bond.
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
Filter: Discard high-energy "clashed" conformers where the C2-substituent sterically interferes with the N1-methyl group (a common artifact in automated docking).
Phase 3: Alignment & Model Generation
Alignment Rule: Use a Substructure Alignment method.
Anchor: Indole bicyclic core + N1-Methyl carbon.
Flexible: C2-substituent and C5/C6 side chains.[9]
Feature Mapping:
F1 (Hydrophobic): Centered on the N1-Methyl group.
F2 (Aromatic/Hydrophobic): Centered on the Indole benzene ring.
F3 (Acceptor/Donor): Variable, depending on the C2/C3 substituents (e.g., carbonyls).
Exclusion Volumes: Place steric exclusion spheres around the N1-methyl to represent the pocket limit.
Case Study: Tubulin Polymerization Inhibitors
Target: Colchicine Binding Site of Tubulin.[2][4][10]
Key Reference: Silvestri et al. [2] and Panda et al. [4].
Biological Context
1-methyl-2-phenylindoles bind to the colchicine site, inhibiting microtubule assembly.[9] The N-methyl group is critical; removing it (NH) or replacing it with a bulky group (N-Benzyl) often leads to a loss of activity or a shift in binding mode.
Pharmacophore Feature Map
The following diagram illustrates the consensus pharmacophore for a potent 1-methyl-2-phenylindole tubulin inhibitor.
Diagram 2: Consensus Pharmacophore Map
(Graphviz DOT code below).
Caption: Consensus pharmacophore features for 1-methyl-2-substituted indole tubulin inhibitors.
Quantitative Data: SAR Summary
The table below summarizes the Structure-Activity Relationship (SAR) data driving the model [2, 5].
Position
Substituent
Effect on Tubulin Inhibition
Pharmacophore Feature
N1
-CH3
High Potency (IC50 ~30 nM)
Hydrophobic Sphere (Essential)
N1
-H
Reduced Potency (~2000 nM)
Loss of Hydrophobic fill
N1
-Benzyl
Inactive / Low Potency
Steric Clash (Exclusion Vol)
C2
-Phenyl
Active
Aromatic Ring Vector
C3
-CO-R
Active (Ketone bridge)
H-Bond Acceptor Vector
C5
-OCH3
Enhanced Activity
Electron Donor / H-Bond Acceptor
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Protocol: ROC Curve Validation
Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input your active 1-methyl-2-substituted indoles. Generate 50 decoys per active ligand.
Constraint: Decoys must match the molecular weight and LogP of the actives but differ in topology.
Screening: Screen the combined dataset (Actives + Decoys) against your pharmacophore model.
Metrics Calculation:
Calculate EF1% (Enrichment Factor at 1%).
Calculate AUC (Area Under the Curve).
Target: An AUC > 0.7 is required for a predictive model.
Protocol: Exclusion Volume Refinement
If the model retrieves too many false positives (decoys):
Overlay the most active ligand with the protein receptor structure (if available, e.g., PDB: 4O2B for Tubulin).
Identify protein residues that clash with inactive bulky analogs (e.g., N-benzyl).
Add Exclusion Volumes (gray spheres) to the pharmacophore model at these coordinates to penalize steric clashes.
References
Wang, Z., et al. (2019). Indole-imidazole hybrids as powerful tubulin inhibitors.[4] Bioorganic Chemistry, 86, 1-12. Link
Silvestri, R., et al. (2006). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies.[2][7][8][11] Journal of Medicinal Chemistry, 49(20), 5840-5844. Link
Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870. Link
Panda, S. S., et al. (2016). Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Advances, 6(51), 45434-45451.[11] Link
Mirzaei, S., et al. (2022).[2][6][12][13] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1596. Link
Palladium-catalyzed cross-coupling for 2-cyclohexenyl indole derivatives
Application Note: High-Precision Synthesis of 2-(Cyclohex-2-en-1-yl)indoles via Palladium Catalysis Executive Summary & Strategic Analysis The 2-substituted indole scaffold is a privileged structure in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Synthesis of 2-(Cyclohex-2-en-1-yl)indoles via Palladium Catalysis
Executive Summary & Strategic Analysis
The 2-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous alkaloids, cannabinoid receptor agonists, and antitumor agents. While C3-functionalization of indole is electronically favorable (due to the high nucleophilicity of the enamine moiety), C2-selective functionalization remains a synthetic challenge that requires precise catalytic control.
This guide details the synthesis of 2-(cyclohex-2-en-1-yl)indole derivatives. Unlike direct electrophilic substitution, which favors C3, we utilize Palladium-Catalyzed Cross-Coupling to guarantee C2-regiocontrol.
Why Palladium?
Regiofidelity: By using pre-functionalized 2-metallated indoles (Suzuki or Stille manifolds), the position of the cyclohexenyl group is structurally locked, bypassing the natural C3-selectivity of the indole ring.
Stereoelectronic Control: Pd-catalysis allows for the coupling of sp² hybridized indole centers with sp³ allylic partners, a transformation prone to
-hydride elimination if not properly ligated.
Mechanistic Insight: The Allylic Suzuki-Miyaura Cycle
The coupling of an indole-2-boronate with an allylic halide (e.g., 3-bromocyclohexene) differs from standard aryl-aryl couplings. The key intermediate is a
-allyl palladium complex.
Critical Control Point: The rate of Reductive Elimination must exceed the rate of
-Hydride Elimination to prevent the formation of conjugated diene byproducts (cyclohexadiene).
Figure 1: Catalytic cycle highlighting the
-allyl intermediate. Note that bulky bidentate ligands (L2) are preferred to stabilize the Pd(II) species and enforce reductive elimination.
Protocol A: The "Workhorse" Method (Suzuki-Miyaura)
This protocol is the gold standard for drug discovery due to the non-toxic nature of boron reagents and high functional group tolerance.
Cause: If the catalytic cycle is too slow, or if acidic protons are present, the Pd-allyl species can isomerize, or the indole can attack directly via C3 (Friedel-Crafts type) if Pd acts as a Lewis acid.
Fix: Ensure N-protection (Boc, Tosyl) is robust. Use Protocol A (Suzuki) which locks the C2 position.
-Hydride Elimination:
Symptom:[5][6][7][8][9][10][11][12] Formation of 1,3-cyclohexadiene and de-halogenated indole.
Fix: Switch to Pd(dppf)Cl2 or Pd(P(t-Bu)3)2 . Bulky, electron-rich ligands accelerate reductive elimination.
Workflow Visualization:
Figure 2: Operational workflow for the Suzuki-Miyaura coupling protocol.
References
Suzuki-Miyaura Coupling Mechanism & Applications:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Allylic Alkylation (Tsuji-Trost) Fundamentals:
Trost, B. M., & Van Vranken, D. L. (1996).[8] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
Synthesis of 2-Substituted Indoles via Cross-Coupling:
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2-Position.[6][13] Angewandte Chemie International Edition, 48(51), 9608–9644.
Palladium-Catalyzed Allylic Cross-Coupling (Specific to Boronates):
Ginsberg, A., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(11), 11408.
Application Notes and Protocols: Solvent Selection for Reactions of 2-Cyclohex-2-enyl-1-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic selection of a solvent is a critical, yet often underestimated, parameter in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic selection of a solvent is a critical, yet often underestimated, parameter in the synthesis and functionalization of complex heterocyclic scaffolds. For a molecule such as 2-Cyclohex-2-enyl-1-methyl-1H-indole, which possesses multiple reactive sites—the electron-rich indole nucleus and the versatile cyclohexenyl moiety—the choice of solvent can dictate reaction outcomes, influencing regioselectivity, yield, and reaction rate. This document provides a comprehensive guide to solvent selection for various transformations involving this substrate, grounded in established principles of indole chemistry and supported by relevant literature. We will explore the causality behind solvent choices for key reaction classes, including electrophilic substitutions, cross-coupling reactions, and modifications of the cyclohexenyl group. Detailed protocols for representative reactions are provided to illustrate these principles in practice.
Introduction: The Critical Role of the Solvent
2-Cyclohex-2-enyl-1-methyl-1H-indole is a versatile scaffold in medicinal chemistry and materials science. Its indole core is a privileged structure in numerous biologically active compounds, while the cyclohexenyl group offers a handle for a wide array of chemical transformations. The successful manipulation of this molecule hinges on precise control over reaction conditions, with solvent choice being paramount.
A solvent does more than simply dissolve reactants; it actively participates in the reaction by:
Stabilizing Intermediates and Transition States: The polarity and coordinating ability of a solvent can selectively stabilize charged intermediates or transition states, thereby influencing the reaction pathway and rate.
Modulating Reactant Solubility and Concentration: Ensuring all reactants remain in the solution phase is crucial for homogeneous reaction kinetics.
Influencing Regioselectivity: As we will discuss, the choice between polar aprotic and nonpolar solvents can direct electrophilic attack to different positions on the indole ring.[1]
Participating in the Reaction Mechanism: In some cases, the solvent can act as a reagent or a catalyst.
This guide will deconstruct the solvent selection process for key reaction types relevant to 2-Cyclohex-2-enyl-1-methyl-1H-indole, providing a logical framework for experimental design.
Understanding the Reactivity of 2-Cyclohex-2-enyl-1-methyl-1H-indole
To make informed decisions about solvent selection, we must first understand the electronic properties and potential reactive sites of our target molecule.
Figure 1: Key reactive sites of 2-Cyclohex-2-enyl-1-methyl-1H-indole.
The indole ring is highly electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and the typical site of electrophilic substitution.[1] However, with the C2 position already substituted, reactions at C3 are still highly favored. The nitrogen is methylated, precluding reactions that involve deprotonation of an N-H bond. The cyclohexenyl double bond can undergo various addition reactions and can participate in transition-metal-catalyzed cross-coupling reactions.
Solvent Selection for Key Reaction Classes
Electrophilic Substitution on the Indole Ring (e.g., Friedel-Crafts Reactions)
The Friedel-Crafts alkylation and acylation are fundamental reactions for functionalizing the indole core, typically at the C3 position. Solvent choice here is critical for controlling reactivity and preventing side reactions.
Causality Behind Solvent Choice:
Polarity and Lewis Acid Compatibility: The choice of solvent is often dictated by its compatibility with the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂). Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common as they are relatively unreactive towards Lewis acids and can dissolve both the indole substrate and the catalyst.[2][3]
Aprotic vs. Protic Solvents: Protic solvents (e.g., alcohols, water) will react with the Lewis acid catalyst and are generally avoided. In some specific enzyme-catalyzed or Brønsted acid-catalyzed Friedel-Crafts reactions, protic solvents like methanol can be used, but this is a notable exception.[2]
Deep Eutectic Solvents (DES): An emerging green alternative are deep eutectic solvents, which can act as both the solvent and the catalyst, offering high yields and simplified workup.[2] For instance, a choline chloride:urea system has been shown to be effective for Friedel-Crafts alkylation of indoles.[2]
Data Summary: Solvents for Friedel-Crafts Reactions of Indoles
Solvent
Type
Typical Catalyst
Key Considerations
Dichloromethane (DCM)
Aprotic, Halogenated
BF₃·OEt₂, AlCl₃
Good solubility for reactants and catalysts. Relatively low boiling point.
1,2-Dichloroethane (DCE)
Aprotic, Halogenated
AlCl₃, FeCl₃
Higher boiling point than DCM, allowing for higher reaction temperatures.
Toluene
Aprotic, Nonpolar
Cu(II) salts
Can favor C3 attack and is useful when a less polar environment is needed.[1][4]
Deep Eutectic Solvents
Ionic Liquid-like
Self-catalytic
Green, reusable solvent system.[2] Can lead to high product selectivity.
1,1,2,2-tetrachloroethane (TTCE)
Aprotic, Halogenated
Chiral Copper Complexes
Used in asymmetric variants to achieve high enantioselectivity.[4]
Experimental Protocol: Friedel-Crafts Acylation at C3
Objective: To introduce an acetyl group at the C3 position of 2-Cyclohex-2-enyl-1-methyl-1H-indole.
Materials:
2-Cyclohex-2-enyl-1-methyl-1H-indole
Acetic anhydride
Anhydrous Zinc Chloride (ZnCl₂)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-Cyclohex-2-enyl-1-methyl-1H-indole (1.0 eq) and anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add anhydrous ZnCl₂ (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
Add acetic anhydride (1.1 eq) dropwise via a syringe.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. For our substrate, these could be used to functionalize the indole core (e.g., at C3 via C-H activation) or the cyclohexenyl moiety.
Causality Behind Solvent Choice:
Heck Reaction: The Heck reaction couples the substrate with an alkene. Common solvents include polar aprotic solvents like DMF, DMAc, and NMP, which can stabilize the cationic palladium intermediates. Toluene is also frequently used.[5][6] The choice can influence regioselectivity. For instance, in some oxidative Heck reactions of indoles, DMF/DMSO can favor C2 alkenylation while 1,4-dioxane/AcOH can favor C3.[7]
Suzuki Coupling: This reaction couples the substrate (as a halide or triflate) with a boronic acid. A mixture of an organic solvent and an aqueous base is often employed. Ethereal solvents like 1,4-dioxane and THF are common, as are aromatic hydrocarbons like toluene.[8] The presence of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
Buchwald-Hartwig Amination: This reaction forms a C-N bond. Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[8][9][10] Highly polar solvents like DMF can sometimes be used for polar substrates but are less common.[9] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[11]
Data Summary: Solvents for Palladium-Catalyzed Cross-Coupling Reactions
Reaction
Common Solvents
Type
Key Considerations
Heck
DMF, DMAc, NMP, Toluene, 1,4-Dioxane
Aprotic (Polar and Nonpolar)
Can influence regioselectivity (C2 vs. C3 on indole).[7] Ionic liquids are also emerging as effective media.[6]
Suzuki
Toluene, 1,4-Dioxane, THF (often with H₂O)
Aprotic (often biphasic)
Must be compatible with an aqueous base. Good solubility for both organic and inorganic components is key.
Buchwald-Hartwig
Toluene, 1,4-Dioxane, THF, t-BuOH
Aprotic
Toluene is often preferred for aryl iodides.[10] Avoid chlorinated solvents and acetonitrile.[11]
Experimental Protocol: Heck Coupling on the Cyclohexenyl Moiety
Objective: To couple an aryl bromide to the double bond of the cyclohexenyl group.
Materials:
2-Cyclohex-2-enyl-1-methyl-1H-indole
Aryl bromide (e.g., 4-bromoacetophenone)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a Schlenk flask, combine 2-Cyclohex-2-enyl-1-methyl-1H-indole (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
Evacuate and backfill the flask with argon three times.
Add anhydrous DMF and triethylamine (1.5 eq) via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel.
Lithiation and Subsequent Electrophilic Quench
Lithiation of the N-methylindole core can occur at the C2 position if it were unsubstituted, or potentially at the N-methyl group.[1][12] However, for our substrate, lithiation is more likely to be directed to other positions if the C2 and C3 are sterically hindered. The choice of solvent is crucial for the stability of the organolithium reagent and for directing the site of lithiation.
Causality Behind Solvent Choice:
Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for lithiation.[13][14] They are polar enough to solvate the lithium cation, breaking up the organolithium aggregates and increasing reactivity.
Solvent Stability: Organolithium reagents can react with ethereal solvents. The stability of n-BuLi in THF at room temperature is limited (half-life of ~107 minutes at 20°C).[13] Therefore, lithiation reactions are typically performed at low temperatures (-78 °C).
Coordinating Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to further increase the reactivity of the organolithium reagent by chelating the lithium ion.
Figure 2: A simplified decision workflow for initial solvent screening.
Conclusion and Future Perspectives
The selection of an appropriate solvent is a multi-faceted decision that requires an understanding of the substrate's reactivity, the reaction mechanism, and the properties of the solvent itself. For 2-Cyclohex-2-enyl-1-methyl-1H-indole, the principles outlined in this guide provide a robust starting point for reaction optimization. While traditional solvents like DCM, toluene, and THF remain workhorses in organic synthesis, the exploration of greener alternatives such as deep eutectic solvents and aqueous micellar systems is a promising avenue for future research. As the demand for sustainable chemical processes grows, the continued investigation into novel solvent systems will be crucial for the efficient and environmentally benign synthesis of complex molecules.
References
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link][15]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link][16]
Application Note: Scalable Synthesis Routes for 2-Cyclohex-2-enyl-1-methyl-1H-indole
Executive Summary This application note details high-fidelity, scalable protocols for the synthesis of 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole . Unlike the naturally nucleophilic C3 position of the indole heterocycle,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details high-fidelity, scalable protocols for the synthesis of 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole . Unlike the naturally nucleophilic C3 position of the indole heterocycle, functionalization at the C2 position requires specific directing groups or organometallic activation.
This guide focuses on two primary methodologies:
Directed Lithiation & Cu-Mediated Allylation (Method A): The most direct route for high-purity synthesis, utilizing the acidity of the C2-proton in N-substituted indoles.
Suzuki-Miyaura Cross-Coupling (Method B): A transition-metal-catalyzed approach suitable for GMP-compliant scale-up, avoiding cryogenic conditions.
Key Structural Feature: An allylic connection between the Indole-C2 and the Cyclohexenyl-C1 positions.
Synthetic Challenge: Controlling regioselectivity (C2 vs. C3) and preventing isomerization of the cyclohexenyl double bond (migration to the conjugated 1-enyl position).
Retrosynthetic Analysis & Strategy
To achieve scalable production, we must disconnect the bond between the indole C2 and the cyclohexenyl C1.
Disconnection A (Nucleophilic Indole): Requires an Indolyl-C2 anion equivalent reacting with an electrophilic cyclohexenyl source (e.g., 3-bromocyclohexene).
Disconnection B (Electrophilic Indole): Requires a 2-haloindole reacting with a cyclohexenyl metalloid (e.g., boronic acid).
Pathway Visualization
Figure 1: Retrosynthetic analysis showing three potential routes. Method A is the most direct and scalable for laboratory synthesis.
Protocol 1: Directed C2-Lithiation & Cu-Mediated Allylation (Method A)
This is the most direct and atom-economical route for preparing 2-substituted indoles. The N-methyl group serves as a directing group, allowing selective lithiation at the C2 position. The subsequent transmetallation to copper is critical to prevent polyalkylation and ensure high regioselectivity.
Reagents & Equipment[2][3][4][5]
Starting Material: 1-Methylindole (Commercially available or synthesized via NaH/MeI).
Reagent: n-Butyllithium (n-BuLi, 1.6M or 2.5M in hexanes).
Catalyst/Transmetallating Agent: Copper(I) Iodide (CuI) or Copper(I) Cyanide (CuCN).
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
Purge the system with inert gas (N2 or Ar) for 15 minutes.
Add 1-Methylindole (13.1 g, 100 mmol) dissolved in anhydrous THF (200 mL) via cannula.
C2-Lithiation (Cryogenic Step):
Cool the solution to -78°C using a dry ice/acetone bath.
Add n-BuLi (1.6M in hexanes, 69 mL, 110 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
Observation: The solution may turn yellow or light orange, indicating the formation of 1-methylindol-2-yllithium.
Stir at -78°C for 1 hour .
Transmetallation (Copper Insertion):
Add CuI (19.0 g, 100 mmol) or CuCN (8.9 g, 100 mmol) in a single portion under a positive flow of nitrogen.
Allow the mixture to warm to -20°C over 30 minutes.
Mechanism:[2][3] This forms the organocopper species (indolyl cuprate), which is less basic and more nucleophilic towards soft electrophiles, preventing unwanted side reactions.
Allylation (Reaction with Electrophile):
Cool the mixture back to -40°C .
Add 3-Bromocyclohexene (17.7 g, 110 mmol) dropwise over 15 minutes.
Allow the reaction to warm slowly to room temperature (25°C) over 4 hours .
Stir overnight (12 hours) at ambient temperature.
Quenching & Workup:
Cool the reaction mixture to 0°C.
Quench carefully with saturated aqueous NH4Cl (100 mL) .
Note: If CuI was used, the aqueous layer will turn deep blue due to copper-amine complex formation.
Extract with Ethyl Acetate (3 x 100 mL) .
Wash the combined organic layers with Brine (100 mL) .
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel.[4]
Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).
Yield: Expected 75-85% (approx. 16-18 g).
Critical Parameters Table
Parameter
Value
Rationale
Temperature (Lithiation)
-78°C
Prevents isomerization of the lithiated species to C3.
Cu Source
CuI or CuCN
Essential for SN2' or SN2 allylation; prevents Wurtz coupling.
Electrophile Quality
Freshly Distilled
3-Bromocyclohexene degrades to HBr and tar; use fresh.
Stoichiometry
1.0 : 1.1 : 1.1
Slight excess of n-BuLi and electrophile ensures conversion.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Method B)
This method is preferred for large-scale GMP manufacturing where cryogenic conditions (-78°C) are difficult to maintain. It utilizes a palladium catalyst to couple an organoboron species with an organic halide.[5]
Reagents
Substrate A: 1-Methylindol-2-ylboronic acid (Commercially available or prepared via Method A + B(OMe)3).
To confirm the structure and purity of the synthesized compound, the following analytical data should be obtained.
Expected NMR Data (400 MHz, CDCl3)
1H NMR:
δ 7.60 (d, 1H, Indole-H4)
δ 7.30-7.10 (m, 3H, Indole-H5, H6, H7)
δ 6.35 (s, 1H, Indole-H3)
δ 5.90-5.75 (m, 2H, Cyclohexenyl-CH=CH)
δ 3.75 (s, 3H, N-CH3)
δ 3.50 (m, 1H, Allylic-CH attached to Indole)
δ 2.20-1.60 (m, 6H, Cyclohexenyl-CH2)
Mass Spectrometry[2][5]
HRMS (ESI+): Calculated for C15H17N [M+H]+: 212.1439. Found: 212.14XX.
Safety & Scalability Considerations
Process Safety Diagram
Figure 2: Critical safety control points for the organometallic synthesis route.
n-Butyllithium: Pyrophoric. Must be transferred via cannula or gas-tight syringe under inert atmosphere. A 10% excess is typically used to account for moisture.
Copper Iodide: Toxic to aquatic life. Waste streams containing copper must be segregated.
Scale-Up: For multi-kilogram batches, Method B (Suzuki) is preferred due to the elimination of cryogenic steps, despite the higher cost of palladium.
References
Direct C2-Lithiation of N-Methylindole
Sundberg, R. J., & Russell, H. F. (1973). The lithiation of 1-methylindole. The Journal of Organic Chemistry, 38(19), 3324–3328.
Copper-Mediated Allylic Substitution
Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: Substitution, conjugate addition, carbo/metallocupration, and other reactions. Organic Reactions, 41, 135-631.
Suzuki-Miyaura Coupling of Indolyl Boronates
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Synthesis of 3-Bromocyclohexene (Precursor)
Cope, A. C., & Synerholm, M. E. (1950). Cyclohexene, 3-bromo-. Organic Syntheses, 30, 26.
Technical Support Center: Synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole
Ticket ID: IND-C2-CYC-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Welcome to the Technical Support Center. You are likely encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-C2-CYC-OPT
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
Welcome to the Technical Support Center. You are likely encountering low yields (<40%) or mixture issues in the synthesis of 2-(cyclohex-2-en-1-yl)-1-methyl-1H-indole .
Before proceeding, we must address a critical nomenclature and stability checkpoint that accounts for 60% of user-reported failures with this specific scaffold.
The "Isomer Trap" Diagnostic
The name "2-Cyclohex-2 -enyl" implies an allylic connection (non-conjugated double bond).
Target A (Allylic): Double bond at C2-C3 of the cyclohexyl ring. (Kinetic product, less stable).
Target B (Vinylic/Conjugated): Double bond at C1-C2 of the cyclohexyl ring. (Thermodynamic product, more stable).
Critical Warning: Most standard acid-catalyzed dehydration protocols will spontaneously isomerize Target A into Target B to extend the conjugation with the indole ring. If your NMR shows a vinyl proton singlet near 6.0-6.5 ppm that disappears or shifts upon standing/heating, you are losing your target to isomerization.
Primary Protocol: The Lithiation-Condensation Route
Recommended for: Scalability and cost-efficiency.
Mechanism: C2-selective lithiation of N-methylindole followed by nucleophilic attack on cyclohexanone and subsequent dehydration.
Phase 1: C2-Selective Lithiation (The "Dry" Step)
Failure Point: Moisture or improper temperature leads to C3-lithiation (thermodynamic sink) or protonation.
Reagents:
N-Methylindole (1.0 eq)
n-Butyllithium (1.1 eq, 1.6M in hexanes)
Cyclohexanone (1.2 eq)
Solvent: Anhydrous THF (freshly distilled or from SPS)
Step-by-Step Protocol:
Setup: Flame-dry a 3-neck flask under Argon flow.
Dissolution: Dissolve N-methylindole in THF (0.2 M concentration).
Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi dropwise over 20 minutes.
Technical Note: The C2-proton of N-methylindole (pKa ~38) is removed kinetically. The N-methyl group exerts a steric directing effect and prevents N-deprotonation (obviously) but also destabilizes C3-Li via repulsion if not kept cold.
Incubation: Stir at -78°C for 45-60 minutes. Do not warm up yet.
Addition: Add cyclohexanone (neat or in minimal THF) dropwise.
Quench: Stir 1 hour at -78°C, then allow to warm to 0°C. Quench with sat. NH₄Cl.
Result: This yields the Tertiary Alcohol Intermediate (1-(1-methyl-1H-indol-2-yl)cyclohexan-1-ol).
Phase 2: Controlled Dehydration
Failure Point: This is where the yield is lost to polymerization or uncontrolled isomerization.
Option A: Thermodynamic Control (Yields Conjugated 1-enyl)
Reagent: p-Toluenesulfonic acid (pTsOH) (0.1 eq) in Toluene.
Conditions: Reflux with Dean-Stark trap for 2 hours.
Outcome: >85% yield of the conjugated 2-(cyclohex-1-en-1-yl) product.
Option B: Kinetic Control (Yields Allylic 2-enyl - Your Target)
Base: K₃PO₄ (3.0 eq) - Milder than Carbonates for allylic systems.
Solvent: 1,4-Dioxane/Water (9:1).
Temp: 60-80°C (Avoid reflux to prevent allylic scrambling).
Technical Insight: Using 3-bromocyclohexene (an allylic bromide) typically favors the formation of the allylic product (2-enyl). However, "Allylic Scrambling" (SN2' vs SN2) can occur. Using a bulky ligand like XPhos can improve regioselectivity.
Visualization: Workflow & Troubleshooting
Pathway Diagram: Lithiation vs. Coupling
Caption: Figure 1. Divergent synthetic pathways. The Lithiation route (top) offers cost advantages but requires strict dehydration control to access the allylic target (Product B).
Troubleshooting & FAQs
Ticket #402: "I'm getting a mixture of isomers."
Root Cause: Acid-catalyzed isomerization.[1] Once the double bond forms, trace acid converts the kinetic 2-enyl isomer to the conjugated 1-enyl isomer.
Fix:
Switch from pTsOH to Burgess Reagent or Martin's Sulfurane .
If using acid, reduce reaction time and temperature.
Buffer the workup immediately with Triethylamine to neutralize trace acids before column chromatography. Silica gel is slightly acidic and can isomerize your product on the column. Pre-treat silica with 1% Et₃N/Hexanes.
Ticket #405: "My yield is <20% and I see starting material."
Root Cause: "Wet" n-BuLi or moisture in THF.
Verification: Does the reaction turn a deep yellow/orange upon n-BuLi addition? It should. If it stays pale, lithiation failed.
Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or 1,10-phenanthroline. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
Ticket #409: "I see a byproduct with mass M+14."
Root Cause: Scrambling of the methyl group or incomplete methylation if starting from Indole.
Clarification: If starting from N-methylindole, M+14 is unlikely unless you have solvent contamination. However, if you see C3-alkylation (same mass, different retention time), your lithiation temperature was too high (>-40°C), allowing the lithium to migrate to the thermodynamic C3 position.
Data Summary: Method Comparison
Feature
Lithiation (Acid Dehydration)
Lithiation (Burgess)
Suzuki Coupling
Primary Product
Conjugated (1-enyl)
Allylic (2-enyl)
Allylic (2-enyl)
Typical Yield
75-90%
60-75%
50-70%
Cost
Low
High (Reagent cost)
High (Catalyst cost)
Scalability
Excellent
Moderate
Good
Key Risk
Isomerization
Reagent sensitivity
Catalyst poisoning
References
Sundberg, R. J., & Parton, R. L. (1976). The Lithiation of 1-Methylindole.[2] Structure and Reactivity of the Lithiated Intermediate.[3] Journal of Organic Chemistry.[3][4][5][6]
Core Authority: Establishes the fundamental protocol for C2-selective lithi
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. A new synthetic method for the preparation of olefins. Journal of Organic Chemistry.[3][4][5][6]
Core Authority: Defines the mechanism for mild dehydration to prevent isomeriz
Ishikura, M., & Ohta, T. (1985). A Novel Synthesis of 2-Substituted Indoles via Palladium-Catalyzed Cross-Coupling Reaction.[5] Chemical & Pharmaceutical Bulletin.
Core Authority: Validates the Suzuki/Stille routes for introducing unsaturated rings
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.
Context: While focusing on C3, this seminal work outlines purification and stability protocols for alkyl/alkenyl indoles relevant to drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 2-Cyclohex-2-enyl-1-methyl-1H-indole via Flash Column Chromatography
Ticket ID: IND-PUR-001
Assigned Specialist: Senior Application Scientist
Status: Open
Diagnostic Overview (Triage)
Before proceeding with the purification of 2-Cyclohex-2-enyl-1-methyl-1H-indole , verify the state of your crude material. This compound possesses two distinct reactive moieties that dictate purification strategy:
The Indole Core: Electron-rich and prone to acid-catalyzed decomposition (dimerization/polymerization) on active silica.
The Cyclohexenyl Moiety: An allylic system susceptible to oxidation and acid-mediated isomerization.
Quick Check:
Does your crude mixture turn dark brown/black rapidly upon contact with standard silica TLC plates?
Yes: Your compound is acid-sensitive.[1] STOP. Proceed immediately to the Stationary Phase Neutralization section.
Is the compound streaking significantly on TLC (Rf 0.2 to 0.6 smear)?
Yes: You have residual acidity or strong basicity interactions. You require a Mobile Phase Modifier .
Phase Selection & Stability (The Hardware)
Q: My compound decomposes on the column. How do I prevent "on-column" death?
A: Standard Silica Gel 60 (40–63 µm) is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). For electron-rich indoles like 2-Cyclohex-2-enyl-1-methyl-1H-indole, this acidity catalyzes electrophilic substitution at the C3 position or hydrolysis of the enamine-like double bond.
The Fix: Silica Neutralization Protocol
You must mask the acidic silanol groups using Triethylamine (TEA).
Slurry Preparation: Suspend your silica in a solution of Hexanes containing 2% (v/v) Triethylamine .
Packing: Pour the slurry into the column and flush with at least 2 column volumes (CV) of this buffer.
Equilibration: Switch to your starting mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA) to remove excess free amine before loading your sample.
Expert Insight: If the compound is extremely unstable (decomposes even with TEA), switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic but has lower resolution capacity than silica.
Q: Can I use Dichloromethane (DCM) to load my sample?
A: Yes, but with caution.
Pros: 2-Cyclohex-2-enyl-1-methyl-1H-indole is likely highly soluble in DCM.
Cons: DCM is a "strong" solvent in normal phase. If you load a large volume of DCM, your band will broaden immediately (the "band-spreading" effect), destroying resolution.
Protocol: Dissolve crude in the minimum amount of DCM. If the volume exceeds 2-3% of the column bed volume, use the Dry Loading technique: adsorb crude onto Celite or neutralized silica, evaporate solvent, and load the powder.
Mobile Phase Optimization (The Software)
Q: What is the optimal solvent system?
A: Based on the lipophilicity of the N-methyl and cyclohexenyl groups, this molecule is moderately non-polar.
Recommended Gradient (Standard):
Solvent A: Hexanes (or Petroleum Ether)
Solvent B: Ethyl Acetate (EtOAc)
Modifier: 1% Triethylamine (maintain constant concentration if acid-sensitive).
Q: I have a co-eluting impurity just above my product. How do I separate them?
A: If Hexane/EtOAc fails, you must exploit Selectivity (α) rather than just Retention (k). Change the solvent class to alter π-π interactions.
Alternative System:
Toluene / Hexane: The aromaticity of toluene interacts differently with the indole core compared to aliphatic esters.
DCM / Hexane: Useful if the impurity is an aliphatic oil and your product is aromatic.
Troubleshooting Specific Defects
Q: My product elutes, but it is yellow/brown instead of the expected white/off-white solid.
A: This indicates oxidation. The cyclohexenyl double bond, conjugated with the indole, creates a reactive diene-like system.
Immediate Action: Evaporate fractions immediately at low temperature (<35°C). Do not leave fractions in solution overnight exposed to light/air.
Prevention: Use degassed solvents and wrap the column in aluminum foil if the lab is brightly lit.
Q: The separation looked good on TLC, but the bands overlapped on the column.
A: This is a classic "Scale-Up Factor" error.
Check Loading: Did you exceed 1% sample mass vs. silica mass? (e.g., >1g sample on a 100g column).
Check Flow Rate: According to the Still Protocol (see Ref 1), optimal linear velocity is crucial. Running too slow allows longitudinal diffusion; running too fast prevents equilibration.
Target Rf: Adjust your solvent so the product Rf is 0.35 on TLC. If Rf > 0.5, the compound travels too fast for effective interaction with the silica.
Visualized Workflow & Logic
The following diagram outlines the decision logic for purifying this specific indole derivative.
Caption: Decision matrix for purification, highlighting the critical branch for acid-sensitive indole neutralization.
References & Grounding
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[2] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.
The foundational text for Flash Chromatography flow rates and stationary phase selection.
BenchChem Technical Support. "Optimization of One-Pot, Three-Component Indole Synthesis." BenchChem Knowledge Base, 2025 .
Provides specific protocols for neutralizing silica gel with triethylamine for indole purification.
(Cited via search context 1.2)
Ruel, F. S.; et al. "2-(4-Methoxyphenyl)-2-cyclohexen-1-one."[3] Organic Syntheses, 1997 , 75, 69.
Describes purification of cyclohexenyl-derivatives, highlighting stability issues and solvent systems (Hexane/EtOAc).
University of Rochester. "Tips for Flash Column Chromatography." Department of Chemistry Guides.
Authoritative guide on handling acid-sensitive compounds and gradient design.
Solubility issues with 2-Cyclohex-2-enyl-1-methyl-1H-indole in organic solvents
Case Reference: Solubility & Handling Protocols Welcome to the Technical Support Center. You are accessing the master troubleshooting guide for 2-Cyclohex-2-enyl-1-methyl-1H-indole .
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: Solubility & Handling Protocols
Welcome to the Technical Support Center.
You are accessing the master troubleshooting guide for 2-Cyclohex-2-enyl-1-methyl-1H-indole . This compound presents a unique set of physicochemical challenges due to its hybrid structure: a lipophilic indole core, a hydrophobic N-methyl substituent, and an oxidation-prone cyclohexenyl ring.
This guide is structured to address the three most common user reports:
Precipitation ("Crashing Out") during aqueous dilution for bioassays.
"Oiling Out" during purification or recrystallization.
Unexpected Degradation (Yellowing/insolubility) due to improper storage.
Module 1: Solvent Compatibility & Selection
Technical Insight:
This molecule is highly lipophilic (LogP > 4.5 estimated). The N-methyl group eliminates the H-bond donor capability of the indole nitrogen, drastically reducing water solubility. The cyclohexenyl group adds steric bulk and hydrophobicity.
Quick Reference: Solubility Profile
Solvent System
Solubility Rating
Primary Application
Technical Note
DMSO
High (>50 mM)
Stock Solutions / Bioassays
Gold Standard. Hygroscopic; absorbs water from air which can degrade the compound over time.
Dichloromethane (DCM)
Very High
Synthesis / Extraction
Excellent for dissolving "oiled" products.
Ethanol (100%)
Moderate
Co-solvent / Cleaning
May require warming (40°C). Poor solubility at -20°C (good for crystallization).
Water / PBS
Negligible
DO NOT USE
Compound will precipitate immediately.
Hexane / Pentane
Low to Moderate
Trituration / Wash
Use to wash away non-polar impurities or induce precipitation from DCM.
Module 2: Troubleshooting Bioassay Precipitation
User Issue: "I diluted my DMSO stock into cell culture media, and the solution turned cloudy/precipitated."
Root Cause:
This is the "Solvent Shock" effect. When a high-concentration DMSO stock (e.g., 10mM) hits an aqueous buffer, the rapid change in polarity forces the hydrophobic indole to aggregate before it can disperse.
The Solution: Intermediate Dilution Protocol
Do not jump directly from 100% DMSO to 100% Aqueous Media. Use an intermediate "stepping stone" dilution.
Step-by-Step Protocol:
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.
Create Intermediate: Dilute the stock 1:10 into 100% Ethanol or a 50:50 DMSO/PBS mixture (if stability allows).
Why? This lowers the concentration while maintaining enough organic character to prevent immediate aggregation.
Final Dilution: Pipette the intermediate solution into your vortexing cell media.
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.
User Issue: "My compound is an oil/goo at the bottom of the flask. It won't crystallize."
Root Cause:
Lipophilic indoles with flexible substituents (like the cyclohexenyl ring) often have low melting points. Impurities act as "solvents," depressing the melting point further (Melting Point Depression), resulting in a viscous oil.
The Solution: Trituration and Mixed-Solvent Crystallization
You must remove the impurities maintaining the liquid state or "trick" the lattice into forming.
Protocol: The "Scratch & Seed" Method
Dissolution: Dissolve the oil in the minimum amount of warm Dichloromethane (DCM).
Anti-Solvent Addition: Add Hexane dropwise until the solution turns slightly turbid (cloudy).
Evaporation: Use a rotary evaporator to slowly remove the DCM (which is more volatile), leaving the Hexane behind.
Result: The compound becomes supersaturated in the Hexane-rich environment.
Thermal Shock: Place the flask in a -20°C freezer overnight.
Physical Agitation: If still oily, scratch the inner glass surface with a glass rod. The micro-glass shards act as nucleation sites for crystals.
Visual Workflow: Purification Logic
Caption: Figure 2.[1] Iterative purification cycle for converting oily residues into handleable solids.
Module 4: Stability & Storage (The "Yellowing" Effect)
User Issue: "My white powder turned yellow/brown after a month on the shelf."
Root Cause: Oxidative Degradation
The cyclohexenyl double bond is the weak link. It is susceptible to:
Epoxidation: Reaction with atmospheric oxygen.
Allylic Oxidation: Forming a ketone or alcohol on the ring.
Result: These oxidation products are often colored (yellow/brown) and have drastically different solubility (more polar), causing them to precipitate or form gums in your original stock solvent.
Prevention Protocol:
Atmosphere: Always store the solid under Argon or Nitrogen .
Temperature: Store at -20°C or lower.
Solvent: If storing as a liquid, use Anhydrous DMSO and seal with Parafilm. Avoid storing in solvents that can form peroxides (like THF or Ether) over long periods.
References & Authoritative Sources
Indole Solubility & Properties:
National Center for Biotechnology Information (2024). PubChem Compound Summary for Indole Derivatives. Retrieved from .
Solubility of Things.[1][2][3][4] "Solubility of Indole."[1][4][5] Detailed breakdown of indole interactions in polar vs. non-polar solvents. .
DMSO Handling in Bioassays:
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Discusses the "Solvent Shock" and precipitation issues. .
Way, L. (2014).[6] "Compound precipitation in high-concentration DMSO solutions."[6][7] Journal of Biomolecular Screening. Analysis of freeze-thaw cycles and precipitation. .
Purification & Crystallization:
Sigma-Aldrich Technical Library. "Recrystallization User Guide." Standard protocols for solvent/anti-solvent techniques. .
ResearchGate Discussions. "How to recrystallize an oily compound?" Peer-reviewed troubleshooting for lipophilic oils. .
Troubleshooting catalyst poisoning in indole cross-coupling reactions
Introduction: The Indole Paradox Welcome to the Technical Support Center. If you are here, you are likely facing the "Indole Paradox." Indoles are privileged scaffolds in drug discovery, yet they are notoriously hostile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Paradox
Welcome to the Technical Support Center. If you are here, you are likely facing the "Indole Paradox." Indoles are privileged scaffolds in drug discovery, yet they are notoriously hostile to palladium catalysis.
As a Senior Application Scientist, I often see researchers mistake catalyst inhibition (reversible slowing) for catalyst poisoning (irreversible death). In indole chemistry, the distinction is critical. The indole nitrogen is a competent Lewis base, the C3 position is a nucleophilic trap, and the scaffold itself often carries trace sulfur impurities from synthesis.
This guide is not a generic checklist. It is a root-cause analysis system designed to rescue your reaction.
Module 1: Diagnosis – Is Your Catalyst Dead or Just Sleeping?
Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Is this poisoning?
A: Likely, yes. This is the classic signature of irreversible catalyst death (poisoning) or product inhibition. However, you must distinguish between deactivation and stall due to off-cycle equilibrium.
The Diagnostic Workflow:
Do not guess. Perform a Reaction Progress Kinetic Analysis (RPKA) .
Standard Run: Plot conversion vs. time.
Same Excess Experiment: Repeat the run with different initial concentrations of substrate but the same "excess" ([Substrate] - [Catalyst]).
Visual Check: If the curves do not overlay, your catalyst is dying over time.
Visualizing the Diagnosis:
Caption: Diagnostic logic tree to distinguish between catalyst instability (agglomeration) and chemical poisoning.
Module 2: The N-H Factor (Buchwald-Hartwig & Suzuki)
Q: I am attempting a Buchwald-Hartwig coupling on a free (NH)-indole. Yields are low.[1] Why?
A: The "Free (NH)" is a catalyst trap. The acidity of the N-H bond (pKa ~16 in DMSO) allows for deprotonation by the base used in the coupling (e.g., NaOtBu, K3PO4).
The Mechanism of Failure:
Deprotonation: The indole becomes an Indolyl anion.
Coordination: The Indolyl anion binds to Pd(II).
Dimerization: Unlike simple amines, Indolyl-Pd species form stable bridging dimers (e.g., [Pd(μ-Indolyl)(L)]2). These dimers are often "off-cycle" resting states that are too stable to undergo reductive elimination or transmetallation.
The Solution: Steric Bulk
You must use ligands that are bulky enough to physically prevent the formation of these bridging dimers.
Often allow formation of stable bis-indolyl Pd complexes (catalyst sink).
Simple Phosphines
PPh3, P(o-tol)3
Poor
Insufficient bulk/stability; leads to Pd-black formation.
Key Reference: Always prefer precatalysts (e.g., XPhos Pd G4 ) over mixing Pd(OAc)2 + Ligand in situ. In situ mixing often fails to generate the active L1Pd(0) species in the presence of inhibitory indoles.
Module 3: C-H Activation Traps
Q: In my C-H activation attempt, I want C2-functionalization, but the reaction dies. NMR shows starting material and complex mixtures.
A: You are fighting thermodynamics. The indole C3 position is inherently nucleophilic. Even if you want C2 reaction, the Pd(II) electrophile will often attack C3 first.
The "C3-Sink" Pathway:
Fast C3 Palladation: Pd binds to C3 (kinetically favored).
Dead End: If the C3 position cannot undergo the subsequent step (e.g., lack of directing group assistance or steric blocking), the Pd gets "stuck" as a C3-palladacycle.
Decomposition: This stalled intermediate eventually decomposes to Pd-black.
Visualizing the C3 Trap:
Caption: The "C3 Sink" effect where kinetic palladation at C3 sequesters the catalyst away from the desired C2 cycle.
Corrective Action:
Block C3: If possible, place a temporary blocking group (Cl, Me) at C3.
Directing Groups: Use strong directing groups (e.g., Pyrimidyl, Acetyl) on the Nitrogen to force C2 cyclometallation over C3 attack.
Module 4: The Silent Killer (Impurities)
Q: My reagents are 98% pure, but the reaction fails. Why?
A: "98% pure" is meaningless if the remaining 2% is sulfur. Indoles synthesized via the Fischer Indole Synthesis or from coal tar sources often contain trace thioethers or thianaphthenes.
Sulfur Poisoning Mechanism:
Sulfur (S) has a high affinity for Pd. Even 1 mol% of sulfur impurity relative to the substrate can result in a 1:1 stoichiometric poisoning of your catalyst (if you are running at 1 mol% catalyst loading).
The "Scavenger" Protocol:
If you suspect sulfur poisoning (e.g., different batches of indole give different results):
Recrystallize: Standard recrystallization is often insufficient for trace S.
Add Scavengers: Add 10-20 mol% CuTC (Copper(I)-thiophene-2-carboxylate) or Zn dust to the reaction mixture. These metals have a higher affinity for sulfur than Pd in some contexts or can precipitate S-impurities.
Pre-treatment: Treat the indole solution with activated charcoal or Pd/C (catalytic amount) before adding the expensive cross-coupling catalyst, then filter.
Experimental Protocols
Protocol 1: The Modified Mercury Drop Test
Warning: This test is controversial. Hg can react with Pd(II) species, giving false positives. Use this ONLY to test for Pd(0) nanoparticles in simple Pd(0) cycles.
Setup: Run your standard reaction to ~20% conversion.
Addition: Add a large excess of elemental mercury (Hg) drop (approx. 300 equiv. vs Pd) to the reaction vessel.
Observation:
Reaction Stops: Evidence that the active catalyst was likely heterogeneous (Pd nanoparticles), which amalgamated with Hg.
Reaction Continues: Evidence that the active catalyst is homogeneous (molecular Pd).
Note: If using NHC ligands, Hg can displace the NHC, leading to false "stops." Kinetic profiling (Module 1) is more reliable.
Protocol 2: General Buchwald-Hartwig for (NH)-Indoles
Add Catalyst last (as a solid or stock solution) to prevent premature decomposition.
References
Mechanisms of Catalyst Deactivation:
Bartholomew, C. H.[3] "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 2001.[3]
[Link]
The Mercury Drop Test & Limitations:
Ananikov, V. P., et al. "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?" ACS Catalysis, 2019.[4]
[Link]
Buchwald-Hartwig Indole Arylation (Ligand Effects):
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
[Link]
Indole C-H Activation Selectivity:
Leitch, J. A., et al. "Regioselective C–H Functionalization of Indoles." Chemical Reviews, 2017.
[Link]
Sulfur Impurities in Cross-Coupling:
Liu, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2018.
[Link][3]
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Characterization Guide: FTIR Analysis of 2-Cyclohex-2-enyl-1-methyl-1H-indole
Executive Summary & Application Context
Target Molecule: 2-Cyclohex-2-enyl-1-methyl-1H-indole
CAS Registry: (Specific analog data extrapolated from generic 2-substituted indole frameworks)
Primary Application: Pharmaceutical intermediate, functionalized indole scaffold for alkaloid synthesis.[1][2]
This guide provides a technical framework for the identification and quality control of 2-Cyclohex-2-enyl-1-methyl-1H-indole using Fourier Transform Infrared Spectroscopy (FTIR).[1][2] Unlike standard product pages, this document focuses on comparative spectral analysis —specifically, how to distinguish the target molecule from its synthetic precursors (1-Methylindole) and potential byproducts (e.g., over-reduced cyclohexyl analogs or regioisomers).[1]
The indole moiety is a privileged structure in drug discovery.[2] The introduction of a cyclohexenyl group at the C2 position adds specific lipophilicity and a reactive "handle" (the alkene) for further functionalization. FTIR is the preferred method for rapid, non-destructive monitoring of this coupling efficiency.[2]
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational contributors. The target molecule is a hybrid of a rigid aromatic system and a semi-flexible cyclic alkene.[2]
Structural Component Diagram
Figure 1: Structural deconstruction of the target molecule identifying key vibrational domains.[1]
Comparative Performance: Target vs. Alternatives
In a synthesis context, "alternatives" refer to the chemical species you are trying to avoid or detect: the starting material (incomplete reaction) or the over-reduced impurity (process failure).
The "Aliphatic Boost": The target molecule will show a significantly increased intensity in the 2800–2950 cm⁻¹ region compared to 1-Methylindole due to the six additional carbons in the cyclohexenyl ring.[2]
The "Olefin Marker": The presence of a weak band around 1640 cm⁻¹ is the critical "Go/No-Go" signal.[2]
If absent: You likely have the starting material or the fully saturated cyclohexyl impurity.[2]
If present: Confirming the cyclohexenyl double bond.[2][3]
The C2-H Absence: 1-Methylindole has a C-H bond at the C2 position.[2] Substitution at C2 removes a specific bending mode, though this is often obscured in the complex fingerprint region.
Experimental Protocol: ATR-FTIR Analysis
This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid solid/oil analysis, eliminating the need for KBr pellets.[1]
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of indole intermediates.
Step-by-Step Methodology
Instrument Setup: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is equipped with a Diamond or ZnSe ATR accessory.[2]
Solvent Removal (Critical): If the sample is an oil from a reaction workup, ensure all extraction solvents (Ethyl Acetate, DCM) are removed.[1]
Why? Ethyl Acetate has a strong C=O peak at 1740 cm⁻¹ that can be mistaken for oxidation byproducts.[2]
Background Scan: Collect an air background spectrum (32 scans) to subtract atmospheric CO₂ and H₂O.[2]
Sample Loading: Apply 10–20 mg of solid or 1 drop of oil to the center of the crystal. Apply pressure using the anvil until the force gauge reads optimal contact.[2]
Diagnosis: Moisture contamination or presence of unmethylated Indole (N-H stretch).[1][2]
Validation: Check the precursor.[2] If using 1-Methylindole, there should be no N-H.[1][2][4] If a peak exists, your methylation failed, or the sample is wet.[1]
Diagnosis: Residual solvent (EtOAc/Acetone) or oxidation of the cyclohexenyl ring to a ketone (cyclohexenone derivative).[1]
Validation: Run a proton NMR.[2] If solvent is absent, the molecule may have oxidized at the allylic position.
Issue: Missing peak at 1640 cm⁻¹
Diagnosis: The C=C stretch in cyclohexenyl rings can be weak due to symmetry.[2]
Solution: Look for the concomitant increase in aliphatic C-H stretches (2800–2950 cm⁻¹) relative to the aromatic C-H stretches (>3000 cm⁻¹). A ratio change confirms the coupling even if the alkene C=C is obscure.[2]
References
NIST Chemistry WebBook. Infrared Spectrum of 1-Methylindole. National Institute of Standards and Technology.[2][7] Available at: [Link][1]
SDBS Database. Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology (AIST). (Search Term: Indole derivatives). Available at: [Link][1]
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[2] John Wiley & Sons Ltd. (Authoritative source for alkene/aromatic peak assignments).
Lal, B., & Snape, T. (2012).[1][2][8] Synthesis of 2-substituted indoles.[2][9] Current Organic Synthesis.[2][10] (Context for synthetic intermediates).
Lancashire, R.J. Spectroscopy of Alkenes (Cyclohexene).[1][2] University of the West Indies.[2][3] Available at: [Link][1]
The N-Methylation Gambit: A Comparative Guide to the Biological Potency of 1-Methyl vs. 1H-Indole Derivatives
Introduction: The Indole Scaffold and the "Magic Methyl" Question The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of natural products...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Scaffold and the "Magic Methyl" Question
The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of natural products and synthetic drugs.[1][2][3] From neurotransmitters like serotonin to potent anticancer alkaloids like vincristine, the indole core's unique electronic and structural properties allow it to interact with a multitude of biological targets.[1] A frequent strategic move in drug discovery is the modification of this core, with one of the smallest, yet most impactful, changes being the methylation of the indole nitrogen (N1).
This seemingly simple addition of a methyl group—transforming a 1H-indole into a 1-methyl-indole—can profoundly alter a compound's biological profile. This guide provides an in-depth comparison of the biological potency of these two classes of derivatives, delving into the physicochemical and pharmacokinetic rationales behind their often-divergent activities. We will explore case studies backed by experimental data, outline key laboratory protocols, and provide a framework for researchers to understand and predict the consequences of the N-methylation gambit.
At the Core of the Comparison: The N1 Position
The fundamental difference between the two indole series lies in the N1 position of the pyrrole ring. In 1H-indoles, this nitrogen bears a hydrogen atom which can act as a hydrogen bond donor. The 1-methyl-indole derivative loses this capability, replacing the polar N-H bond with a non-polar, more lipophilic N-CH₃ group. This single alteration triggers a cascade of effects on the molecule's properties.
Caption: Structural comparison of 1H-indole and 1-methyl-indole cores.
Head-to-Head: A Data-Driven Comparison of Biological Potency
The effect of N-methylation is not uniform; it can enhance, diminish, or have a negligible effect on potency depending on the specific biological target and the overall molecular structure. The interaction with the target protein is paramount. If the indole N-H is a critical hydrogen bond donor for receptor binding, methylation will likely decrease activity. Conversely, if the N-H group is not involved in binding or if its presence leads to unfavorable metabolic pathways, methylation can be advantageous.
Case Study 1: HIV-1 Fusion Inhibition
In the development of small-molecule HIV-1 fusion inhibitors targeting the glycoprotein gp41, a direct comparison revealed a dramatic increase in potency upon N-methylation.[4]
Compound
N1-Substituent
Target Binding (Kᵢ, µM)
Cell-Cell Fusion (EC₅₀, µM)
18
H
16
>100
19
CH₃
0.3
4.5
Data summarized from Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.[4]
In this case, the 1-methyl derivative 19 was orders of magnitude more potent than its 1H-indole counterpart 18 .[4] This suggests that the indole N-H is not a critical hydrogen bond donor for this target. The increased potency is likely attributable to improved physicochemical properties, such as increased lipophilicity, which may enhance membrane permeability and interaction with the hydrophobic pocket of gp41.[4]
Case Study 2: Antiviral and Enzyme Inhibitory Activity
A study on norbelladine derivatives provided a nuanced look at the effects of N-methylation across different targets.[5]
Compound Pair
Target
Metric
1H-Indole Analog
1-Methyl-Indole Analog
Outcome of N-Methylation
Norbelladine vs. N-methylnorbelladine
HIV-1
Selectivity Index
2.22
5.36
Increased Selectivity
Norbelladine vs. N-methylnorbelladine
BuChE
IC₅₀ (µM)
8
4
Increased Potency
4′-O-methylnorbelladine vs. 4′-O,N-dimethylnorbelladine
DENV
EC₅₀ (µM)
95.76
>200
Decreased Potency
Data summarized from Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.[5]
Here, N-methylation doubled the inhibitory potency against Butyrylcholinesterase (BuChE) and more than doubled the selectivity for HIV-1 inhibition, likely due to decreased cytotoxicity.[5] However, for Dengue Virus (DENV), the same modification led to a loss of activity.[5] This highlights the context-dependent nature of the N-methyl group's effect.
Case Study 3: Peptide-Based Melanocortin Receptor Agonists
In the realm of peptide mimetics, where conformation is critical, N-methylation of an indole-containing peptide (via a tryptophan residue) resulted in a significant loss of activity. The study concluded that N-methylation either destabilized the active conformation required for receptor binding or stabilized an inactive one, rendering the peptides biologically inactive.[6]
The "Why": Mechanistic Insights into N-Methylation Effects
The observed changes in potency are driven by fundamental alterations in the molecule's physicochemical properties and its ability to interact with its environment.
Hydrogen Bonding
The most direct consequence of N-methylation is the removal of a hydrogen bond donor.[7] Many enzyme and receptor binding pockets are designed to form specific hydrogen bonds with their ligands. If the indole N-H is involved in such a crucial interaction, its removal will disrupt binding and reduce potency.
Caption: Loss of a critical hydrogen bond interaction upon N-methylation.
Lipophilicity and Permeability
The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility), often measured as logP or logD.[7] This can have several consequences:
Enhanced Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better target engagement for intracellular targets. Studies have shown N-methylated compounds can exhibit enhanced brain penetration compared to their non-methylated counterparts.[8]
Increased Protein Binding: Higher lipophilicity can also lead to increased non-specific binding to plasma proteins, which may reduce the free concentration of the drug available to act on its target.[7]
Metabolic Stability
The indole N-H bond can be a site for metabolic modification, such as glucuronidation, which facilitates drug clearance. Masking this site through methylation can block this metabolic pathway, potentially increasing the compound's half-life and duration of action.[9] However, the methyl group itself can be a target for cytochrome P450 (CYP) enzymes, leading to N-demethylation or other oxidative metabolites.[8] Therefore, the net effect on metabolic stability must be evaluated empirically.
Property
Effect of N-Methylation (1H → 1-Methyl)
Rationale / Consequence
Hydrogen Bond Donation
Lost
Can decrease binding affinity if N-H is a key interactor.[7]
Lipophilicity (LogP/LogD)
Generally Increases
Can improve membrane permeability (e.g., BBB penetration) but may increase non-specific protein binding.[7][8]
Aqueous Solubility
Variable
Often decreases due to increased lipophilicity, but can increase if methylation disrupts crystal packing or intramolecular H-bonds.[7]
Metabolic Stability
Variable
Can block N-glucuronidation, increasing half-life. However, the methyl group can be a new site for CYP-mediated metabolism.[8]
Conformation
Altered
Removal of the N-H bond can alter intramolecular hydrogen bonding, affecting the molecule's preferred 3D shape and its fit within a binding site.
Experimental Protocols for Comparative Analysis
To rigorously compare 1H- and 1-methyl-indole derivatives, standardized assays are essential. Below are representative protocols for synthesis and biological evaluation.
Protocol 1: Synthesis of a 1-Methyl-Indole Derivative
This protocol describes a general method for the N-methylation of an indole precursor using a base and a methylating agent.[10][11]
Objective: To synthesize 1-methyl-1H-indole-3-carbaldehyde from 1H-indole-3-carbaldehyde.
Materials:
1H-indole-3-carbaldehyde
Anhydrous Potassium Carbonate (K₂CO₃)
Methyl Iodide (CH₃I)
Acetonitrile (CH₃CN) and Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Standard workup and purification reagents (water, ethyl acetate, brine) and silica gel for chromatography
Procedure:
To a solution of 1H-indole-3-carbaldehyde (1.0 eq) in a mixture of Acetonitrile and DMF (e.g., 10:1 v/v), add anhydrous K₂CO₃ (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add methyl iodide (2.4 eq) to the mixture.
Heat the reaction mixture to reflux (e.g., 80°C) and monitor its progress using Thin Layer Chromatography (TLC).
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
Filter the mixture to remove the inorganic base.
Evaporate the solvent under reduced pressure.
Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methyl-1H-indole-3-carbaldehyde.
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the N-methylation of an indole derivative.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., for Kinase, Protease)
This protocol provides a framework for comparing the inhibitory potency (IC₅₀) of a 1H-indole vs. a 1-methyl-indole derivative against a specific enzyme.
Objective: To determine the IC₅₀ values of paired indole compounds against a target enzyme.
Materials:
Target enzyme
Enzyme-specific substrate (e.g., fluorescent or chromogenic)
Assay buffer
Test compounds (1H- and 1-methyl-indole derivatives) dissolved in DMSO
Positive control inhibitor
96-well microplates
Plate reader (spectrophotometer or fluorometer)
Procedure:
Compound Preparation: Prepare a serial dilution of each test compound and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
Assay Setup: In a 96-well plate, add the assay buffer.
Add a small volume (e.g., 1 µL) of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" control.
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the compounds to bind to the enzyme.
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
Signal Detection: Measure the product formation over time using the plate reader at the appropriate wavelength.
Data Analysis:
Calculate the reaction rate for each well.
Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value for each compound.
Conclusion and Future Outlook
The decision to methylate the indole N1 position is a nuanced one, with significant consequences for biological activity. It is not a universally "good" or "bad" modification but rather a powerful tool for fine-tuning a compound's properties. As demonstrated, N-methylation can dramatically boost potency by enhancing favorable physicochemical properties or, conversely, abrogate activity by removing a critical hydrogen bonding interaction or inducing an unfavorable conformation.
For researchers and drug development professionals, a direct, empirical comparison between the 1H- and 1-methyl-indole analogues is indispensable. This head-to-head evaluation, grounded in robust synthetic protocols and quantitative biological assays, provides the clearest path to understanding the structure-activity relationship (SAR) for a given target. By carefully considering the interplay between hydrogen bonding, lipophilicity, and metabolism, scientists can strategically deploy the "magic methyl" to optimize lead compounds and accelerate the journey toward new therapeutics.
References
Dwyer, M. P., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. Available at: [Link]
Microbiology Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]
ResearchGate. (2025). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Available at: [Link]
MDPI. (2013). Biomedical Importance of Indoles. Available at: [Link]
PMC. (2025). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. Available at: [Link]
PMC. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Available at: [Link]
Taylor & Francis Online. (2015). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Available at: [Link]
ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]
American Society for Microbiology. (2009). Indole Test Protocol. Available at: [Link]
ResearchGate. (2025). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. Available at: [Link]
MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]
PMC. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]
PMC. (n.d.). Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors. Available at: [Link]
MDPI. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Available at: [Link]
PubMed. (n.d.). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Available at: [Link]
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
ACS Omega. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Available at: [Link]
Research Square. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
ScienceOpen. (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Available at: [Link]
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at: [Link]
IJCSPUB. (2022). Indole: A Promising Scaffold For Biological Activity. Available at: [Link]
AVESIS. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Available at: [Link]
Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Available at: [Link]
ResearchGate. (n.d.). ADME properties of compounds according to pre-ADMET software. Available at: [Link]
PubMed. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Available at: [Link]
American Society for Microbiology. (2019). Indole Test. Available at: [Link]
Wiley Online Library. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]
Preprints.org. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]
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A Researcher's Guide to UV-Vis Spectroscopic Characterization of Indole Derivatives
Welcome to a comprehensive guide on the UV-Vis spectroscopic characterization of indole derivatives. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant shifts in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide on the UV-Vis spectroscopic characterization of indole derivatives. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant shifts in the UV-Vis absorption spectra of indole-based compounds is fundamental. This guide moves beyond mere data reporting, offering an in-depth exploration of the underlying principles, practical methodologies, and comparative analysis of these vital chromophores. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.
Part 1: The Indole Chromophore - A Spectroscopic Overview
The indole ring system, the core of the essential amino acid tryptophan and numerous pharmaceuticals, is an excellent chromophore.[1] Its UV-Vis absorption spectrum is not defined by a single peak, but by a characteristic pattern of bands arising from π → π* electronic transitions within the bicyclic aromatic system.[2]
These transitions, famously categorized by Platt, are primarily the ¹La and ¹Lb bands.[3]
The ¹Lb band is typically found at longer wavelengths (around 270-290 nm), is sharp, and exhibits a well-defined vibrational fine structure, especially in non-polar solvents.[3]
The ¹La band appears at a shorter wavelength, is broader, and more intense.[3]
The relative positions and overlap of these two transitions are highly sensitive to the molecular environment, making UV-Vis spectroscopy a powerful tool for probing substituent effects and solvent interactions.[3]
Part 2: Key Factors Influencing Indole's UV-Vis Spectrum
The precise absorption maxima (λmax) and molar absorptivity (ε) of an indole derivative are not static. They are exquisitely sensitive to both the chemical structure of the molecule and the nature of its surrounding environment. Understanding these influences is critical for accurate interpretation and comparison of spectra.
The Role of Substituents: Modulating the Chromophore
Attaching different functional groups to the indole ring systematically alters its electronic structure, leading to predictable shifts in the absorption spectrum. This is the cornerstone of comparative analysis.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), decreasing the energy gap for the π → π* transition. The result is a bathochromic shift (a shift to a longer wavelength, also known as a red shift).[2]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or acetyl (-COCH₃) pull electron density away from the ring. This lowers the energy of the LUMO more significantly than the HOMO, again decreasing the overall energy gap. This also results in a pronounced bathochromic shift .[2]
The position of the substituent is also critical. For instance, substitution at the 4-position of the indole ring has been shown to produce a significant red-shift in absorption spectra.
Caption: Effect of substituents on the indole UV-Vis spectrum.
The Influence of Solvent: Solvatochromism
Solvatochromism describes the change in the position, intensity, and shape of absorption bands when the polarity of the solvent is changed.[2] For indole derivatives, this effect is particularly pronounced.
Increasing solvent polarity, for example, by moving from a non-polar solvent like cyclohexane to a polar one like ethanol or water, generally causes a bathochromic (red) shift in the ¹La band.[2] This is because the excited state of indole is more polar than its ground state. Polar solvents stabilize this more polar excited state to a greater extent, reducing the energy gap for the transition.[4] This solvent-induced stabilization often leads to a loss of the fine vibrational structure that is visible in non-polar solvents.[2]
Part 3: A Practical Guide to Acquiring High-Quality UV-Vis Spectra
Adhering to a robust experimental protocol is paramount for generating reliable and comparable data. This section provides a step-by-step methodology designed as a self-validating system.
Experimental Workflow Diagram
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Detailed Step-by-Step Protocol
Instrument Preparation & Calibration:
Rationale: A stable light source and calibrated detector are the foundation of accurate measurements.
Procedure: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow for a warm-up period of at least 30 minutes. Perform the instrument's internal diagnostic and calibration routines as prompted by the software.
Solvent and Cuvette Selection:
Rationale: The solvent must not absorb light in the same region as the analyte. Quartz cuvettes are required for measurements below 340 nm as glass/plastic absorbs UV light.
Procedure: Select a high-purity, spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane).[1] Ensure its UV cutoff is below your analytical wavelength range. Use a pair of optically matched quartz cuvettes with a standard 1.0 cm path length.
Sample Preparation:
Rationale: Accurate concentration is crucial for calculating molar absorptivity (ε). The target absorbance should be within the linear range of the detector (typically 0.1 to 1.0 AU) to ensure adherence to the Beer-Lambert Law.
Procedure:
a. Accurately weigh a small amount of the indole derivative.
b. Dissolve it in a known volume of your chosen solvent in a Class A volumetric flask to create a concentrated stock solution.
c. Perform serial dilutions to prepare a working solution with an expected absorbance in the 0.1-1.0 range. A typical concentration is around 1 x 10⁻⁴ M.[2]
Baseline Correction (Autozero):
Rationale: This step electronically subtracts any background absorbance from the solvent and the cuvettes, ensuring that the final spectrum represents only the absorbance of the analyte. This is a critical self-validating step.
Procedure: Fill both the sample and reference cuvettes with the pure solvent. Place them in their respective holders in the spectrophotometer. Run a baseline correction (or "autozero") across the full wavelength range you intend to scan.
Acquisition of the Absorbance Spectrum:
Rationale: This is the core data collection step.
Procedure: Carefully remove the sample cuvette, empty the solvent, rinse it with a small amount of your analyte solution, and then fill it with the analyte solution. Place it back into the sample holder. Initiate the spectral scan. The typical range for indole derivatives is 200-400 nm.
Data Analysis:
Rationale: Extracting key parameters from the spectrum allows for characterization and comparison.
Procedure: Use the instrument's software to identify the wavelength of maximum absorbance (λmax) for each peak. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where A is absorbance, ε is molar absorptivity (M⁻¹cm⁻¹), b is path length (cm), and c is concentration (M).
Part 4: Comparative Analysis of Indole Derivatives
The true power of UV-Vis spectroscopy lies in direct comparison. The following table summarizes the longest-wavelength absorption maxima (λmax) for a series of substituted indoles, providing a clear illustration of the substituent effects discussed earlier. The data is primarily sourced from a comprehensive study by Aaron et al. (1983), ensuring high comparability.[2]
*Note: The λmax for 5-Nitroindole is from a separate study and was measured in 2-propanol, which is spectrally similar to ethanol.[8] Molar absorptivity (ε) values for many simple derivatives are not consistently reported in the literature, highlighting a gap in readily available comparative data. The value for Tryptophan is a widely accepted standard.[6]
Observations from the Data:
Both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -COCH₃, -Br, -NO₂) cause a bathochromic shift relative to the parent indole molecule, as predicted.
The 5-nitroindole, with its powerful electron-withdrawing nitro group, exhibits the most significant red shift, with its primary absorption band well over 300 nm.[8]
The effect is generally consistent between the polar solvent (ethanol) and the non-polar solvent (cyclohexane), though subtle shifts and changes in peak shape (not shown in the table) are expected.[2]
Conclusion
UV-Vis spectroscopy is an accessible, yet powerful technique for the characterization of indole derivatives. A thorough understanding of the fundamental electronic transitions and the predictable influence of substituents and solvents allows researchers to move beyond simple peak identification to a more nuanced interpretation of molecular structure and environment. By employing a rigorous and self-validating experimental protocol, scientists can generate high-quality, comparable data that is essential for applications ranging from reaction monitoring and purity assessment to the fundamental study of biomolecules and the development of new therapeutic agents.
References
Giri, C., Sharma, P., & Dube, B. (2021). Production, characterization, and optimization of indole-3-acetic acid (IAA) from Phanerochaete chrysosporium for its agricultural applications. Journal of Plant Growth Regulation. This source provides UV-Vis spectral data for Indole-3-acetic acid (IAA), confirming its absorption maxima. [Link]
Dutcher, C. S., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. ACS Earth and Space Chemistry. This study provides molar absorption coefficient spectra for various nitroindole isomers in 2-propanol. [Link]
Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. A foundational paper on determining protein concentration via UV absorbance, with data on tryptophan. [Link]
Bio-Synthesis Inc. (2016). Extinction Coefficient Determination of Proteins. This technical note provides the widely accepted molar absorptivity value for tryptophan at 280 nm. [Link]
Rehms, A. A., & Callis, P. R. (1993). Resolution of the 1La and 1Lb transitions in 5- and 6-hydroxyindoles. Chemical Physics Letters, 208(3-4), 276-282. Provides spectroscopic data for hydroxyindole derivatives. [Link]
Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. (n.d.). This computational study discusses the photophysical properties of indole and its derivatives. [Link]
Aaron, J. J., Tine, A., Wojciechowska, M. E., & Parkanyi, C. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 56(2), 157-168. A key resource providing comparative UV-Vis absorption data for nine substituted indoles in various solvents. [Link]
Mazurek, S., et al. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences. This paper confirms the absorption maximum of tryptophan in aqueous solutions. [Link]
Wikipedia. (n.d.). Indole-3-acetic acid. General information on IAA, including its solubility. [Link]
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. This article details the electronic transitions in indole and the effects of substitution. [Link]
Walker, M. S., Strickland, E. H., & Laki, K. (1971). Exciplex Studies. II. Indole and Indole Derivatives. The Journal of Chemical Physics. Discusses the effect of polar solvents on the spectra of indole derivatives. [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. An educational resource explaining the effects of conjugation and solvent on UV-Vis spectra. [Link]